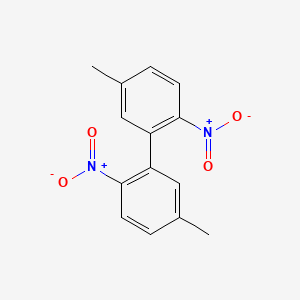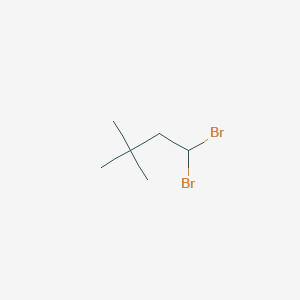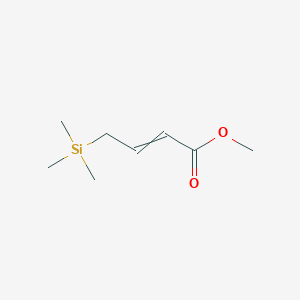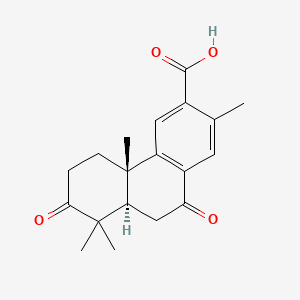
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the N-alkylation of 4-methylthiazole with octyl iodide under phase transfer catalysis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and neuroprotective activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
4-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the octyl group.
3-Benzyl-4-methylthiazol-3-ium chloride: A thiazole derivative with a benzyl group instead of an octyl group, used in similar applications but with different biological activities.
5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole: A thiazole derivative with a hydroxyethyl group, known for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Properties
CAS No. |
120079-09-6 |
|---|---|
Molecular Formula |
C12H22INS |
Molecular Weight |
339.28 g/mol |
IUPAC Name |
4-methyl-3-octyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H22NS.HI/c1-3-4-5-6-7-8-9-13-11-14-10-12(13)2;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OFVNPHHBVJAGJB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CSC=C1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




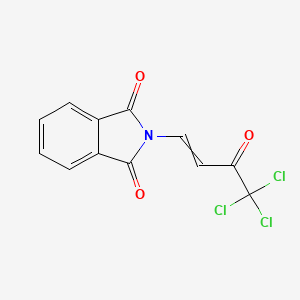
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
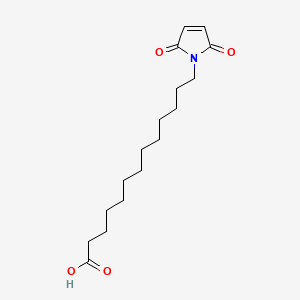
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
